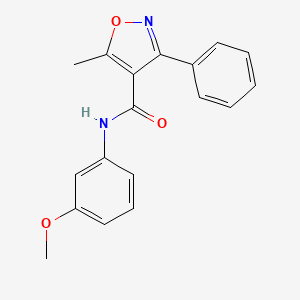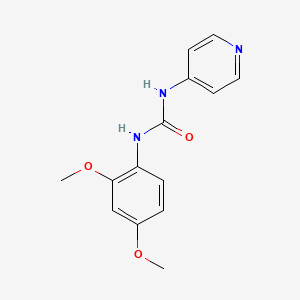
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea, also known as DPU-1, is a small molecule inhibitor that has been widely used in scientific research. It was designed to target protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DPU-1 has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been used in a variety of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
作用機序
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, this compound targets the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of cell signaling pathways, which can result in cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cell signaling pathways. In addition, this compound has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments.
One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new inhibitors that are more potent and specific than this compound.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea involves several steps, starting with the reaction of 2,4-dimethoxyaniline with 4-chloropyridine to form N-(2,4-dimethoxyphenyl)-4-chloropyridin-2-amine. This intermediate is then reacted with potassium cyanate to form this compound. The final product is obtained through purification and characterization.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-12(13(9-11)20-2)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWRBYTYNJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

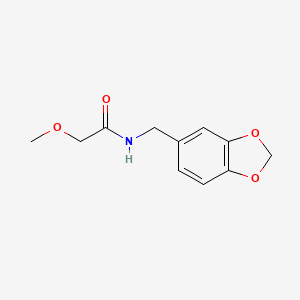
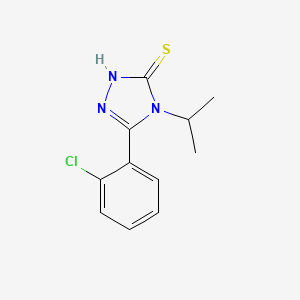
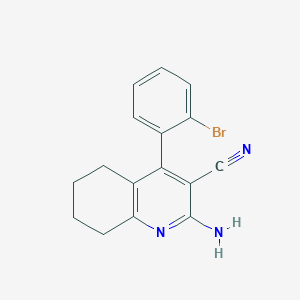
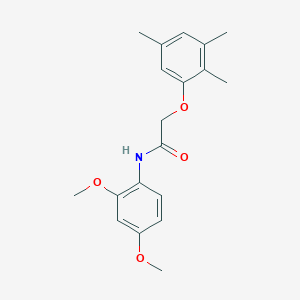
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
